Home > Products > Screening Compounds P124603 > Defensin-related cryptdin-13
Defensin-related cryptdin-13 -

Defensin-related cryptdin-13

Catalog Number: EVT-246094
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cryptdin-13 occurs in Paneth cells as part of a precursor protein that includes an anionic N-terminal proregion. This precursor is stored in secretory granules within the cells. Upon stimulation by bacterial antigens, Paneth cells release these granules into the intestinal lumen. The proregion is cleaved by matrix metalloproteinase-7 to activate the mature form of cryptdin-13 .

Recent studies have developed efficient recombinant production methods for cryptdins, utilizing bacterial expression systems to produce these peptides in a soluble form. This approach facilitates detailed characterization and comparison of the various isoforms within the cryptdin family .

Molecular Structure Analysis

Cryptdin-13 consists of approximately 32 to 36 amino acids and features six conserved cysteine residues that form three intramolecular disulfide bonds. This bonding pattern creates a stable structure characterized by a three-stranded beta-sheet configuration. The amphipathic nature of this structure allows cryptdin-13 to interact effectively with microbial membranes .

Structural Data

  • Amino Acid Length: 32-36
  • Cysteine Residues: 6
  • Disulfide Bonds: 3 (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5)
  • Structural Features: Three-stranded beta-sheet; amphipathic globular form
Chemical Reactions Analysis

Cryptdin-13 exhibits broad-spectrum antimicrobial activity through various mechanisms. It can disrupt microbial membranes, leading to cell lysis. Additionally, it has been shown to bind to lipopolysaccharides on Gram-negative bacteria, which enhances its bactericidal effects . The activation of cryptdins from their propeptide forms involves proteolytic cleavage by matrix metalloproteinases, particularly matrix metalloproteinase-7 .

Mechanism of Action

The mechanism of action for cryptdin-13 involves several key processes:

  1. Membrane Disruption: Cryptdin-13 binds to microbial membranes due to its cationic nature and amphipathic structure, leading to membrane permeabilization.
  2. Inhibition of Pathogen Growth: By disrupting cellular integrity, cryptdin-13 effectively inhibits the growth of various pathogens.
  3. Immune Modulation: Cryptdins also play a role in modulating immune responses within the gut environment .
Physical and Chemical Properties Analysis

Cryptdin-13 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 3 kDa
  • Charge: Cationic at physiological pH
  • Solubility: Soluble in aqueous solutions
    These properties contribute to its functionality as an antimicrobial peptide and its ability to interact with various biological membranes .
Applications

Defensin-related cryptdin-13 has significant potential applications in scientific research and medicine:

  • Antimicrobial Agent Development: Its potent bactericidal properties make it a candidate for developing new antimicrobial therapies.
  • Gut Health Research: Studies on cryptdins contribute to understanding intestinal microbiota balance and diseases such as inflammatory bowel disease.
  • Biotechnology: Efficient production methods for cryptdins can facilitate their use in various biotechnological applications aimed at enhancing gut health or combating infections .
Introduction to Cryptdin-13 in Innate Immunity

Role of α-Defensins in Enteric Host Defense Systems

α-Defensins are cysteine-rich cationic peptides (3–4 kDa) that serve as critical effectors of intestinal innate immunity. Produced predominantly by Paneth cells in the small intestine, these peptides feature a conserved triple-stranded β-sheet structure stabilized by three intramolecular disulfide bonds with Cys1–Cys6, Cys2–Cys4, and Cys3–Cys5 connectivity [1] [9]. Their microbicidal activity arises from their ability to disrupt microbial membrane integrity through electrostatic interactions with anionic phospholipids, forming pores that permeabilize pathogens [5] [9]. In the murine small intestine, Paneth cells secrete α-defensins (cryptdins) at estimated luminal concentrations of 25–100 mg/mL, creating a chemical barrier that protects crypt stem cells from invasive microbes [1] [5]. This secretion occurs within minutes of exposure to bacterial antigens or cholinergic stimuli, positioning cryptdins as rapid-response agents in enteric host defense [3] [10]. Beyond direct microbial killing, α-defensins modulate the composition of the intestinal microbiota, selectively targeting pathogens while sparing commensal species—a key mechanism for maintaining microbial homeostasis [10] [5].

Table 1: Core Structural and Functional Features of α-Defensins

FeatureDescriptionFunctional Significance
Molecular Weight3–4 kDaEnables penetration of microbial cell walls
Disulfide BondsThree invariant bonds (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5)Stabilizes β-sheet conformation; critical for protease resistance
ChargeHighly cationic (pI > 8)Facilitates electrostatic binding to anionic microbial membranes
Secretion Concentration25–100 mg/mL in crypt lumenAchieves microbicidal levels sufficient for pathogen clearance
Primary Cellular SourcePaneth cells (small intestinal crypts)Positions defense at epithelial proliferative zone

Cryptdin-13 as a Paneth Cell-Specific Antimicrobial Peptide

Cryptdin-13 (Crp13) is a member of the cryptdin family of murine α-defensins, characterized by its distinct primary structure and potent antimicrobial activity. Like other cryptdins, Crp13 is synthesized as an inactive precursor (pro-Crp13) in Paneth cells and undergoes proteolytic activation by matrix metalloproteinase-7 (MMP7, matrilysin) during granule maturation [5] [9]. This processing is essential for its bactericidal function, as evidenced by studies showing that MMP7-null mice accumulate inactive pro-cryptdins and exhibit increased susceptibility to oral Salmonella infection [5] [10]. Crp13 is stored in Paneth cell secretory granules alongside other antimicrobial agents, including lysozyme, secretory phospholipase A2 (sPLA2), and Reg3γ, and is released apically into the crypt lumen upon stimulation [3] [7].

Paneth cell degranulation is regulated by multiple signaling pathways. Cholinergic agonists (e.g., carbachol) induce Crp13 secretion through calcium-dependent exocytosis, mediated by muscarinic receptors and potassium channels (e.g., KCNN4) [3] [7]. Additionally, cytokine signaling—particularly interleukin-13 (IL-13)—triggers rapid degranulation via phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) phosphorylation [3]. Transcriptional regulation of Crp13 is controlled by Wnt/β-catenin signaling and the transcription factor TCF-4, which are essential for Paneth cell differentiation and defensin gene expression [6] [7].

Table 2: Comparative Features of Major Murine Cryptdins

CryptdinTissue DistributionKey Antimicrobial ActivitiesRegulatory Factors
Crp4Primarily ileumMost potent against E. coli and S. aureusWnt/TCF-4; MMP7 processing
Crp1Duodenum, jejunum, ileum (low in proximal)Moderate activity; targets GiardiaIL-13; cholinergic stimuli
Crp13Throughout small intestine (gradient)Broad-spectrum bactericidal activityPI3K/Akt; microbial stimuli
Crp6Jejunum and ileumWeak activity against bacteria; targets fungi/protozoaCommensal microbiota

Evolutionary Significance of Cryptdin-13 in Murine Models

The cryptdin gene family exhibits remarkable diversification in murines, reflecting evolutionary adaptations to pathogen pressures. Cryptdin-13 belongs to a cluster of >20 cryptdin isoforms encoded on mouse chromosome 8, with strain-specific polymorphisms influencing expression patterns [2] [9]. For example, C57BL/6 mice lack genes for Crp1, Crp2, Crp4, and Crp6 but express high levels of Crp20, Crp21, Crp23, Crp24, and Crp27—indicating rapid gene turnover and functional redundancy [2] [10]. This diversity enhances survival by ensuring a robust antimicrobial repertoire against varying microbial challenges.

Studies in germ-free mice demonstrate that commensal microbiota regulate cryptdin expression. Crp13 mRNA and protein levels are significantly reduced in germ-free mice compared to conventional counterparts, accompanied by diminished bactericidal activity in crypt secretions [7] [10]. This microbiota-dependent induction is mediated by pattern recognition receptors (e.g., NOD2), as Nod2-null mice exhibit impaired cryptdin activation and dysbiosis [6] [10]. Genetically modified mouse models further illuminate Crp13’s role:

  • Mmp7-/- mice: Accumulate inactive pro-Crp13, permitting Salmonella translocation [5] [10].
  • Atg16l1ΔIEC mice: Exhibit aberrant Paneth cell granule exocytosis, reducing Crp13 secretion and increasing colitis susceptibility [6].
  • Tcf4+/- mice: Show 50% lower cryptdin levels, impairing microbial control [6].

These models underscore cryptdin-13’s non-redundant role in maintaining intestinal barrier integrity and microbial balance.

Table 3: Genetic Modifications Affecting Cryptdin-13 Function

Mouse ModelGenetic AlterationImpact on Cryptdin-13Phenotype
Mmp7-/-MMP7 knockoutInactive pro-Crp13 accumulationIncreased Salmonella susceptibility
Atg16l1ΔIECIntestinal epithelial ATG16L1 deletionImpaired granule exocytosisSpontaneous ileitis; dysbiosis
Nod2-/-NOD2 knockoutReduced Crp13 transcriptionCommensal dysregulation; inflammation
Germ-freeAbsence of microbiotaDiminished Crp13 expressionImmature immunity; reduced bactericidal activity

Properties

Product Name

Defensin-related cryptdin-13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.